Naphthol Yellow S
Overview
Description
It is a derivative of 1-naphthol and was once a popular food colorant until it was delisted in 1959 in the United States . This compound is known for its vibrant yellow color and has been used in various applications, including biological staining and industrial processes.
Mechanism of Action
Target of Action
Naphthol Yellow S (NYS) primarily targets proteins, specifically basic protein groups . It has been studied for its interaction with trypsin, a protease that plays an essential role in several physiological functions such as digestion and blood coagulation .
Mode of Action
This compound is an acidic dye that forms a complex with proteins at acidic pH . It has a strong ability to decrease the absorption of trypsin and quench trypsin’s intrinsic fluorescence . This interaction leads to changes in the trypsin structure, including a reduction in β-turn and α-helix content and an increase in the β-sheet content .
Biochemical Pathways
The binding of this compound to trypsin decreases the enzyme’s Vmax value, indicating a reduction in the enzyme’s maximum rate of reaction .
Pharmacokinetics
Its strong interaction with proteins suggests that it may be transported and metabolized in the body through protein-related mechanisms .
Result of Action
The binding of this compound to trypsin leads to changes in the enzyme’s structure and activity . This includes a decrease in the enzyme’s maximum rate of reaction and alterations in its structural composition . These changes could potentially impact the physiological functions of trypsin, such as digestion and blood coagulation .
Action Environment
The action of this compound is influenced by the pH of the environment. It forms a complex with proteins at acidic pH . Additionally, the binding between the enzyme trypsin and this compound decreases the thermal stability of trypsin, reducing its melting point by about 7°C .
Biochemical Analysis
Biochemical Properties
Naphthol Yellow S (NYS) is used as a stain for protein basic groups . It is an acidic dye and forms a NYS-protein complex at acidic pH . The interactions of this compound with trypsin, a protease that plays an essential role in several physiological functions such as digestion and blood coagulation, have been analyzed using various techniques .
Cellular Effects
This compound has been shown to interact with trypsin, leading to a decrease in the trypsin absorption and quenching trypsin’s intrinsic fluorescence . This interaction could potentially alter the structure of trypsin, leading to a reduction in β-turn and α-helix structures and an increase in the β-sheet content .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its ability to bind to trypsin and form a complex . This binding interaction leads to a decrease in the trypsin Vmax value from 0.1 to 0.04 nmol/s . Furthermore, the binding between the enzyme and this compound decreases the Tm point of trypsin by about 7 °C .
Temporal Effects in Laboratory Settings
The effects of this compound on trypsin have been studied over time in laboratory settings . The results show that the binding between the enzyme and this color (until 0.08 mM of NYS) decreased the Tm point of trypsin by about 7 °C .
Metabolic Pathways
It is known that this compound can form a complex with proteins , which could potentially influence various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthol Yellow S involves the aromatic sulfonation of α-naphthol (1-naphthol) with concentrated sulfuric acid. This is followed by an ipso nitration of the previously obtained disulfonic acid using a mixture of nitric acid and sulfuric acid in an aqueous medium .
Industrial Production Methods: In industrial settings, the production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in maintaining the quality and consistency required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Naphthol Yellow S undergoes various chemical reactions, including:
Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like sodium hydrosulfite.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Sodium hydrosulfite or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products: The major products formed from these reactions include various substituted naphthol derivatives, which can have different properties and applications depending on the substituents introduced.
Scientific Research Applications
Naphthol Yellow S has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Industry: Utilized in the dyeing of textiles and other materials, offering vibrant and long-lasting colors.
Comparison with Similar Compounds
Naphthol Yellow S can be compared with other similar compounds such as:
Hansa Yellows: These compounds exhibit good resistance to alkalis and acids but are often too soluble in solvents and plasticizers.
Naphthol Reds: Known for their vibrant red color and similar applications in dyeing and staining.
Pyrazolones and Diarylides: These compounds are also used as dyes and pigments, offering a range of colors and properties.
Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties such as its vibrant yellow color and its ability to interact with proteins and other biomolecules. Its historical use as a food colorant and its continued application in scientific research highlight its versatility and importance.
Properties
CAS No. |
846-70-8 |
---|---|
Molecular Formula |
C10H6N2NaO8S |
Molecular Weight |
337.22 g/mol |
IUPAC Name |
disodium;5,7-dinitro-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6N2O8S.Na/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20); |
InChI Key |
SFGIZTRJPUUUPG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Na] |
Appearance |
Solid powder |
846-70-8 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
483-84-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,4-dinitro-1-naphthol-7-sulfonic acid disodium salt naphthol yellow naphthol yellow S naphthol yellow, aluminum salt (3:2) naphthol yellow, barium salt (1:1) naphthol yellow, dipotassium salt naphthol yellow, disodium salt naphthol yellow, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Naphthol Yellow S has a molecular formula of C10H5N2NaO8S and a molecular weight of 356.22 g/mol. []
A: Yes, research has investigated the electronic absorption spectra of this compound in various solvents. [] These studies analyzed the effect of different solvent parameters on the electronic transitions observed in the spectra.
A: this compound has been used to modify high-resolution photographic plates, effectively reducing their actinic depth and leading to increased resolution and modulation. It's recommended for use with 405-nm or 436-nm monochromatic camera systems. []
A: Research shows that this compound, when incorporated into clay-biopolymer composite matrices, can provide significant photostabilization for conidia of the entomopathogenic fungus Aschersonia spp. This effect is attributed to the dye's light-dispersing properties. []
A: this compound binds to protein basic groups at a low pH, making it useful for quantitative protein staining in cytochemical studies. [, ] This binding is thought to be primarily electrostatic in nature.
A: While this compound is considered a quantitative protein stain, research suggests that the binding reaction is reversible under specific conditions. Maintaining a high dye to protein ratio and controlling staining and differentiation times are crucial for quantitative analysis. [, ]
A: this compound, in combination with other dyes like erythrosine B or aniline blue, has been used to stain acrosomes in spermatozoa. This allows for the assessment of acrosomal integrity and the evaluation of acrosome reactions, crucial for studying sperm functionality. [, , ]
A: Yes, researchers have used this compound in conjunction with the Feulgen reaction to study changes in DNA and protein content during cellular processes. For example, it was used to study the growth patterns of rat hepatocytes during postnatal development and after partial hepatectomy. [, ]
A: this compound, like other aromatic nitro dyes, raises environmental concerns due to its resistance to degradation through chemical, biological, and hydrolytic processes. [] Its presence in textile effluent necessitates effective treatment strategies.
A: Research has explored various methods for removing this compound from wastewater. One study demonstrated successful decolorization through controlled potential electrolysis, achieving complete removal within 1 to 3 hours. []
A: Yes, fungal isolates, specifically Aspergillus tamarii and Aspergillus sclerotiorum, have shown promising results in decolorizing this compound. These fungi are capable of removing up to 89.99% of the dye from a 250 ppm solution in 5 days. [] This suggests their potential for bioremediation of textile effluent containing this compound.
A: Several analytical methods have been employed for the detection and quantification of this compound. High-performance liquid chromatography with a diode array detector (HPLC-DAD) is a commonly used technique, particularly for analyzing cosmetic samples. [] This method allows for the simultaneous determination of this compound alongside other colorants.
A: Research also utilizes spectrophotometry for analyzing this compound, particularly after pre-concentration using techniques like cloud point extraction. [] This method involves using mixed micelles of Triton X-114 and TBAB to extract and concentrate the dye before spectrophotometric analysis.
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